molecular formula C13H12FN3O2 B13756992 Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)me-thyl) acrylate CAS No. 1082208-21-6

Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)me-thyl) acrylate

Cat. No.: B13756992
CAS No.: 1082208-21-6
M. Wt: 261.25 g/mol
InChI Key: PCUPWVVVAJYAHS-UHFFFAOYSA-N
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Description

Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate is a heterocyclic organic compound featuring a fluorophenyl group, a 1,2,4-triazole ring, and an acrylate ester moiety. Its molecular formula is C₁₄H₁₂FN₃O₂ (molecular weight: 273.27 g/mol), with alternative identifiers including CAS 1082208-21-6 and names such as methyl 2-[(4-fluorophenyl)-(1,2,4-triazol-1-yl)methyl]prop-2-enoate . The compound is synthesized via nucleophilic substitution or condensation reactions, as exemplified by the synthesis of structurally analogous triazole derivatives in pharmaceutical and agrochemical research . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen-bonding interactions, making it relevant in antifungal and pesticidal applications .

Properties

CAS No.

1082208-21-6

Molecular Formula

C13H12FN3O2

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)-(1,2,4-triazol-1-yl)methyl]prop-2-enoate

InChI

InChI=1S/C13H12FN3O2/c1-9(13(18)19-2)12(17-8-15-7-16-17)10-3-5-11(14)6-4-10/h3-8,12H,1H2,2H3

InChI Key

PCUPWVVVAJYAHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C(C1=CC=C(C=C1)F)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate typically involves the reaction of 4-fluorobenzyl bromide with 1H-1,2,4-triazole in the presence of a base, followed by esterification with methyl acrylate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl triazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues (Table 1):

Compound Molecular Formula Key Functional Groups Synthetic Yield Key Applications
Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate (Target) C₁₄H₁₂FN₃O₂ Acrylate ester, 4-fluorophenyl, 1,2,4-triazole 55% Antifungal agents, pesticidal research
(E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(4-fluorophenyl)acrylate (24) C₁₄H₁₃ClN₂O₂ Chlorophenyl, acrylate ester, 1,2,4-triazole 55% Intermediate for bioactive molecules
(E)-Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl]methyl]imidazole-4-acrylate (12) C₁₅H₁₄N₆O₂ Tetrazole, imidazole, acrylate ester 95% High-yield coordination polymer precursor
Epoxiconazole (BAS 480 F) C₁₇H₁₃ClFN₃O Epoxide, 4-fluorophenyl, 1,2,4-triazole N/A Commercial fungicide

Key Observations :

  • Synthetic Efficiency : Compound 12 (95% yield) outperforms the target compound (55%) due to optimized reaction conditions for tetrazole-imidazole systems .
  • Structural Flexibility : The target compound’s acrylate ester allows modular derivatization, unlike Epoxiconazole’s rigid epoxide backbone .
Physicochemical Properties
  • NMR Data :
    • Target Compound : ¹H NMR (CDCl₃) signals at δ 8.28 (triazole-H) , 7.17 (fluorophenyl-H) , and 5.19 ppm (CH₂-triazole) confirm regioselective substitution .
    • Compound 12 : Distinct downfield shifts for tetrazole protons (δ 8.46 ppm ) highlight stronger electron-withdrawing effects compared to triazoles .
  • Thermal Stability : The target compound’s acrylate group may reduce thermal stability relative to Epoxiconazole, which retains integrity up to 200°C .

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